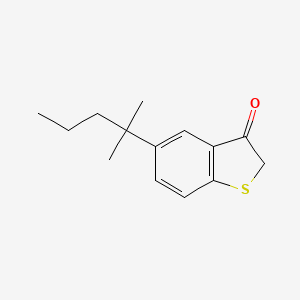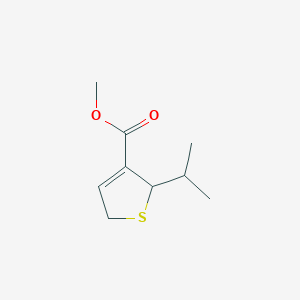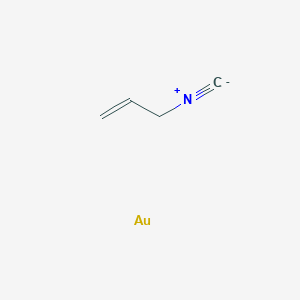
Gold;3-isocyanoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;3-isocyanoprop-1-ene is a compound that features a gold atom bonded to a 3-isocyanoprop-1-ene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gold;3-isocyanoprop-1-ene typically involves the reaction of gold precursors with 3-isocyanoprop-1-ene under controlled conditions. One common method involves the use of gold chloride (AuCl) as a starting material, which reacts with 3-isocyanoprop-1-ene in the presence of a suitable reducing agent to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Gold;3-isocyanoprop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced to form gold nanoparticles or other reduced gold species.
Substitution: The isocyanoprop-1-ene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield gold oxides, while reduction can produce gold nanoparticles. Substitution reactions can result in a variety of gold-ligand complexes.
Scientific Research Applications
Gold;3-isocyanoprop-1-ene has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying gold-based interactions with biological molecules.
Mechanism of Action
The mechanism by which Gold;3-isocyanoprop-1-ene exerts its effects involves the interaction of the gold center with various molecular targets. In catalytic applications, the gold atom can facilitate the formation and breaking of chemical bonds through coordination with reactants. The isocyanoprop-1-ene ligand can stabilize the gold center and influence its reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other gold-ligand complexes such as gold;3-isocyanoprop-2-ene and gold;3-isocyanoprop-1-yne. These compounds share structural similarities but differ in the nature of the ligand attached to the gold atom .
Uniqueness
Gold;3-isocyanoprop-1-ene is unique due to the specific electronic and steric properties imparted by the 3-isocyanoprop-1-ene ligand. This uniqueness can influence its reactivity and stability compared to other gold-ligand complexes, making it particularly useful in certain catalytic and material science applications .
Properties
CAS No. |
111378-44-0 |
|---|---|
Molecular Formula |
C4H5AuN |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
gold;3-isocyanoprop-1-ene |
InChI |
InChI=1S/C4H5N.Au/c1-3-4-5-2;/h3H,1,4H2; |
InChI Key |
JAPGXNKPCXUMEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[N+]#[C-].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
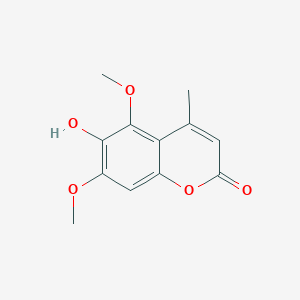
![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
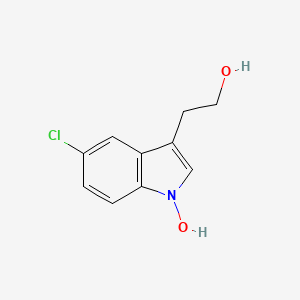
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
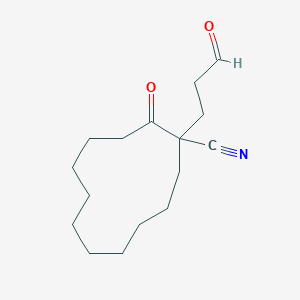
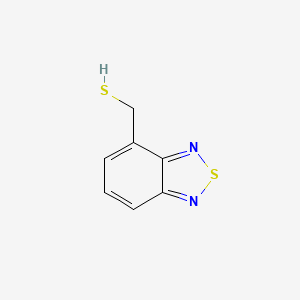

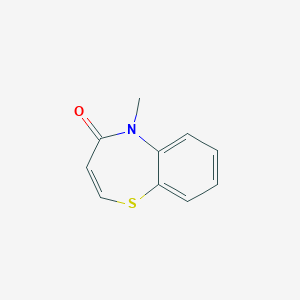


![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
